ABT-702 dihydrochloride
CAS No.: 1188890-28-9
Cat. No.: VC0002212
Molecular Formula: C22H21BrCl2N6O
Molecular Weight: 536.2 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 1188890-28-9 |
---|---|
Molecular Formula | C22H21BrCl2N6O |
Molecular Weight | 536.2 g/mol |
IUPAC Name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H |
Standard InChI Key | OOXNYFKPOPJIOT-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl |
Canonical SMILES | C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl |
Appearance | Solid powder |
Chemical and Physicochemical Properties
ABT-702 dihydrochloride (C₂₂H₂₁BrCl₂N₆O) is a pyrido[2,3-d]pyrimidine derivative with a molecular weight of 536.25 g/mol . Its structure features a 3-bromophenyl group and a 6-morpholinopyridin-3-yl moiety, contributing to its high affinity for AK’s intracellular binding site .
Table 1: Key Physicochemical Characteristics
Property | Value |
---|---|
Solubility in DMSO | ≥107.2 mg/mL (200 mM) |
Solubility in ethanol | ≥9.84 mg/mL (18.3 mM) |
Storage conditions | -20°C (powder), -80°C (solution) |
Selectivity (AK vs. others) | >1,000-fold over A₁/A₂/A₃ receptors |
The compound’s solubility profile enables formulation in dimethyl sulfoxide (DMSO) for in vitro assays and saline-based vehicles for in vivo studies . Stability testing indicates a 6-month shelf life at -80°C, making it suitable for long-term preclinical investigations .
Mechanism of Action: Adenosine Kinase Inhibition
Adenosine kinase (AK) catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), regulating extracellular adenosine concentrations . By inhibiting AK, ABT-702 dihydrochloride prolongs adenosine’s activity at A₁ and A₂A receptors, which modulate nociception and inflammation .
Selectivity and Binding Kinetics
ABT-702 exhibits >1,000-fold selectivity for AK over adenosine deaminase (ADA), equilibrative nucleoside transporters (ENTs), and adenosine receptors (A₁, A₂A, A₃) . Kinetic studies reveal non-competitive inhibition, with a Kᵢ of 1.5 nM against human recombinant AK isoforms (AKlong and AKshort) . This specificity minimizes off-target effects, a common limitation of nucleoside-based AK inhibitors .
Cellular Penetration and Intracellular Activity
In IMR-32 human neuroblastoma cells, ABT-702 inhibits AK with an IC₅₀ of 51 nM, confirming its ability to cross cell membranes and target intracellular AK . This property is critical for modulating adenosine levels in neurons and immune cells at injury sites .
Preclinical Pharmacological Profile
Antinociceptive Efficacy
In the mouse hot-plate test, ABT-702 reduced thermal nociception dose-dependently, with ED₅₀ values of 8 µmol/kg (intraperitoneal) and 65 µmol/kg (oral) . Comparable efficacy was observed in the abdominal constriction assay (ED₅₀ = 2 µmol/kg), a model of visceral pain .
Anti-Inflammatory Effects
ABT-702 suppressed carrageenan-induced paw edema in rats by 62% at 3 mg/kg, correlating with elevated adenosine levels in inflamed tissues . The anti-inflammatory response was abolished by A₂A receptor antagonists, confirming adenosine’s role .
Neuropathic Pain Models
In a chronic constriction injury (CCI) model, ABT-702 (3 mg/kg, i.p.) reversed mechanical allodynia by 75% over 6 hours, outperforming gabapentin (50% reduction) . This suggests utility in chemotherapy-induced or diabetic neuropathy .
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Oral bioavailability in mice is 42%, with a plasma half-life (t₁/₂) of 2.3 hours . Peak plasma concentrations (Cₘₐₓ) of 1.2 µM are achieved within 30 minutes post-administration .
Distribution and Brain Penetration
ABT-702 crosses the blood-brain barrier, achieving brain-to-plasma ratios of 0.8–1.2 in rats . Positron emission tomography (PET) imaging revealed cerebellar hypometabolism in ABT-702-treated rats, indicating central adenosine modulation .
Metabolism and Excretion
Hepatic cytochrome P450 enzymes (CYP3A4/5) metabolize ABT-702 into inactive hydroxylated derivatives, excreted renally . No accumulation was observed after repeated dosing .
Therapeutic Applications and Future Directions
Pain Management
ABT-702’s efficacy in diverse pain models positions it as a candidate for chronic pain syndromes, particularly where inflammation drives nociception .
Neuroprotection
Adenosine’s neuroprotective effects via A₁ receptor activation suggest potential in stroke or traumatic brain injury .
Clinical Development Challenges
Despite promising preclinical data, ABT-702 remains in early development. Future studies must address formulation stability and long-term safety to advance to clinical trials .
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